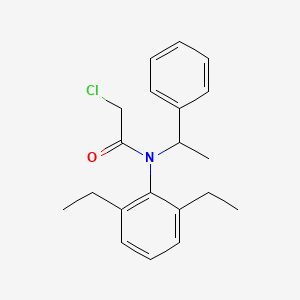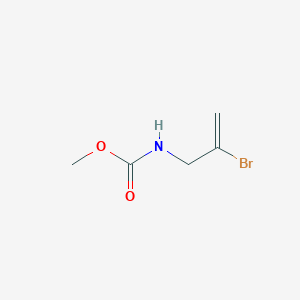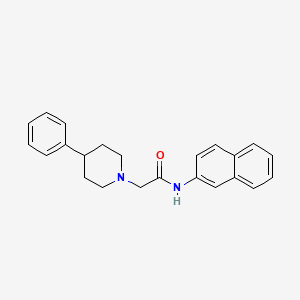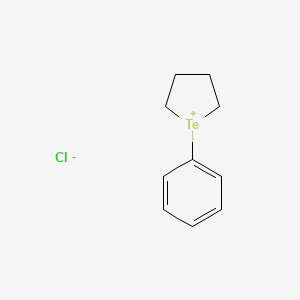![molecular formula C12H10N4O B14400557 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-45-6](/img/structure/B14400557.png)
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-methoxyphenylhydrazine with a suitable diketone or dicarbonyl compound, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or a base like potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazo[4,5-b]pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydroimidazo[4,5-b]pyrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites or interfere with signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1H-imidazo[4,5-b]pyrazine
- 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyrazine
- 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyrazine
Uniqueness
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs .
Properties
CAS No. |
88710-45-6 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-9-4-2-8(3-5-9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
FOWOJTSAXCTCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14400474.png)

![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)




![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)


![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)

![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
